2-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid
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Overview
Description
2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex heterocyclic compound that features a fused ring system incorporating furan, pyrrole, and triazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of furo[3,2-b]pyrrole derivatives with appropriate reagents to form the triazine ring. For example, the reaction of carbohydrazide with triethyl orthoesters can yield the desired triazine derivatives . Another method involves the acetylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate followed by thionation and cyclization with hydrazine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted heating, high-temperature refluxing, and the use of strong bases or acids to facilitate cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: These compounds share a similar triazine ring structure and have shown biological activities such as enzyme inhibition.
Furo[3,2-b]pyrrole derivatives: These compounds are structurally related and have been studied for their antibacterial and anticancer activities.
Uniqueness
2-(8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is unique due to its specific fused ring system, which combines furan, pyrrole, and triazine moieties.
Properties
IUPAC Name |
2-(9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-7(12(17)18)15-11(16)9-5-10-8(3-4-19-10)14(9)6-13-15/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWJHOIEQDTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC3=C(N2C=N1)C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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